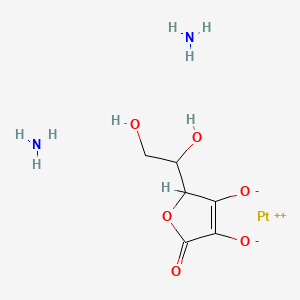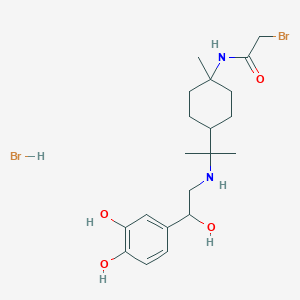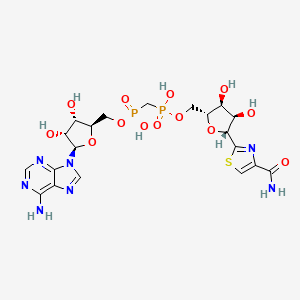
5-Ethylcyclopentene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethylcyclopentene-1-carbaldehyde is a natural product found in Siraitia grosvenorii with data available.
Aplicaciones Científicas De Investigación
1. Role in Heterocyclic Chemistry
5-Ethylcyclopentene-1-carbaldehyde plays a significant role in the field of heterocyclic chemistry. It serves as an intermediate in the synthesis of various heterocyclic systems, demonstrating its utility in constructing complex molecular structures. Notably, it is identified as an unusual linolenic acid oxidation product in the minor volatile components of tomatoes, highlighting its presence in natural systems as well (Buttery & Takeoka, 2004).
2. Involvement in Browning Reactions
In the context of nonenzymatic browning reactions, derivatives of this compound, such as furan-2-carbaldehyde, are formed during the thermal treatment of D-galacturonic acid. These compounds contribute significantly to the browning process, indicating their importance in food chemistry and processing (Bornik & Kroh, 2013).
3. Implications in Fluorescence and Sensing
Compounds structurally related to this compound, like 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde, demonstrate potential in fluorescence and sensing applications. These compounds exhibit specific fluorescence quenching in the presence of certain metal ions, suggesting their potential use in the development of novel fluorescent sensors (Zhang et al., 2016).
Propiedades
Fórmula molecular |
C8H12O |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
5-ethylcyclopentene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-2-7-4-3-5-8(7)6-9/h5-7H,2-4H2,1H3 |
Clave InChI |
BXRHTYIYAZHIHF-UHFFFAOYSA-N |
SMILES |
CCC1CCC=C1C=O |
SMILES canónico |
CCC1CCC=C1C=O |
Sinónimos |
5-ethylcyclopentene-1-carbaldehyde |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,4-diaminoquinazolin-6-yl)-N-[[4-[[(2,4-diaminoquinazolin-6-yl)-formylamino]methyl]phenyl]methyl]formamide](/img/structure/B1221741.png)
![(6R)-7,9-Dibromo-N-[3-[2,6-dibromo-4-[2-[[(6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1221743.png)

![[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3,4-bis[(4-nitrobenzoyl)oxy]oxan-2-yl]methyl 4-nitrobenzoate](/img/structure/B1221747.png)



![Acetamide,N-hydroxy-N-[3-(5,6,7,8-tetrahydro-2-naphthalenyl)-2-propen-1-yl]-](/img/structure/B1221753.png)




